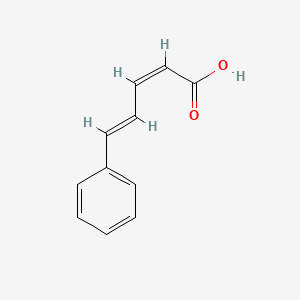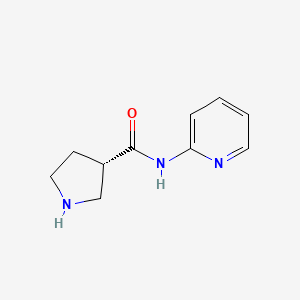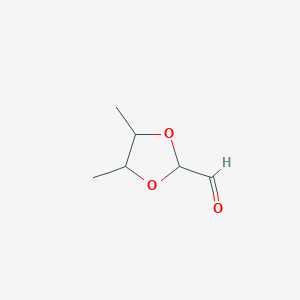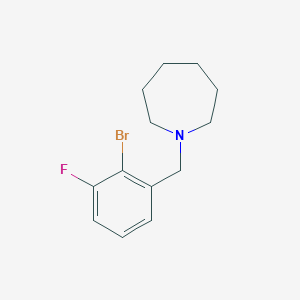
5-Bromo-1,2,4-trimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,4-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,4-trimethyl-1H-imidazole typically involves the bromination of 1,2,4-trimethylimidazole. One common method is the reaction of 1,2,4-trimethylimidazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,4-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,2,4-trimethylimidazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-azido-1,2,4-trimethyl-1H-imidazole or 5-thiocyanato-1,2,4-trimethyl-1H-imidazole.
Oxidation: Formation of 1,2,4-trimethylimidazole-5-carboxaldehyde or 1,2,4-trimethylimidazole-5-carboxylic acid.
Reduction: Formation of 1,2,4-trimethylimidazole.
Applications De Recherche Scientifique
5-Bromo-1,2,4-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,4-trimethyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,2,4-trimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,2,4,5-Tetramethylimidazole: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-1,2,4-trimethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical modifications. Its combination of bromine and methyl groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9BrN2 |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
5-bromo-1,2,4-trimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(7)9(3)5(2)8-4/h1-3H3 |
Clé InChI |
VCZHFARAOVDPHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)

![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)





![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)



